Cas no 1540682-64-1 (N4-Isopentyl-N6-methylpyrimidine-4,6-diamine)

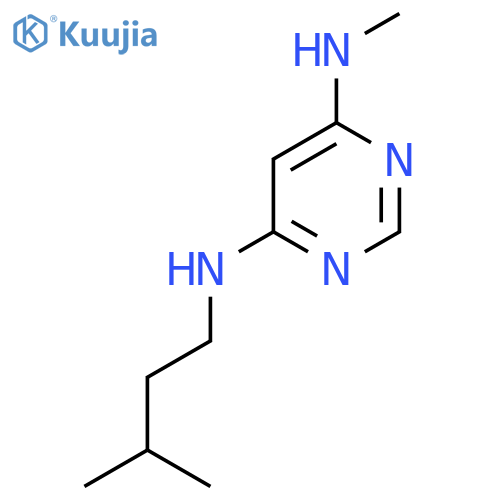

1540682-64-1 structure

商品名:N4-Isopentyl-N6-methylpyrimidine-4,6-diamine

CAS番号:1540682-64-1

MF:C10H18N4

メガワット:194.276721477509

CID:5047882

N4-Isopentyl-N6-methylpyrimidine-4,6-diamine 化学的及び物理的性質

名前と識別子

-

- N4-isopentyl-N6-methylpyrimidine-4,6-diamine

- 6-N-methyl-4-N-(3-methylbutyl)pyrimidine-4,6-diamine

- N4-Isopentyl-N6-methylpyrimidine-4,6-diamine

-

- インチ: 1S/C10H18N4/c1-8(2)4-5-12-10-6-9(11-3)13-7-14-10/h6-8H,4-5H2,1-3H3,(H2,11,12,13,14)

- InChIKey: UBTANABSRQTMEE-UHFFFAOYSA-N

- ほほえんだ: N(C1C=C(N=CN=1)NC)CCC(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 149

- トポロジー分子極性表面積: 49.8

- 疎水性パラメータ計算基準値(XlogP): 2.5

N4-Isopentyl-N6-methylpyrimidine-4,6-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-4920-10g |

N4-isopentyl-N6-methylpyrimidine-4,6-diamine |

1540682-64-1 | 95%+ | 10g |

$1785.0 | 2023-09-06 | |

| Life Chemicals | F1967-4920-1g |

N4-isopentyl-N6-methylpyrimidine-4,6-diamine |

1540682-64-1 | 95%+ | 1g |

$425.0 | 2023-09-06 | |

| TRC | N307191-500mg |

n4-isopentyl-n6-methylpyrimidine-4,6-diamine |

1540682-64-1 | 500mg |

$ 365.00 | 2022-06-03 | ||

| TRC | N307191-100mg |

n4-isopentyl-n6-methylpyrimidine-4,6-diamine |

1540682-64-1 | 100mg |

$ 95.00 | 2022-06-03 | ||

| Life Chemicals | F1967-4920-0.25g |

N4-isopentyl-N6-methylpyrimidine-4,6-diamine |

1540682-64-1 | 95%+ | 0.25g |

$382.0 | 2023-09-06 | |

| Life Chemicals | F1967-4920-0.5g |

N4-isopentyl-N6-methylpyrimidine-4,6-diamine |

1540682-64-1 | 95%+ | 0.5g |

$403.0 | 2023-09-06 | |

| Life Chemicals | F1967-4920-5g |

N4-isopentyl-N6-methylpyrimidine-4,6-diamine |

1540682-64-1 | 95%+ | 5g |

$1275.0 | 2023-09-06 | |

| Life Chemicals | F1967-4920-2.5g |

N4-isopentyl-N6-methylpyrimidine-4,6-diamine |

1540682-64-1 | 95%+ | 2.5g |

$850.0 | 2023-09-06 | |

| TRC | N307191-1g |

n4-isopentyl-n6-methylpyrimidine-4,6-diamine |

1540682-64-1 | 1g |

$ 570.00 | 2022-06-03 |

N4-Isopentyl-N6-methylpyrimidine-4,6-diamine 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

1540682-64-1 (N4-Isopentyl-N6-methylpyrimidine-4,6-diamine) 関連製品

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量